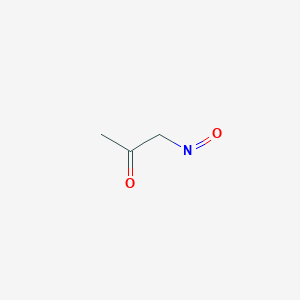
1-Nitrosopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitrosopropan-2-one is an organic compound characterized by the presence of a nitroso group attached to a propanone backbone
Preparation Methods
1-Nitrosopropan-2-one can be synthesized through several methods:
Direct Nitrosation: This involves the reaction of propan-2-one with nitrosating agents such as nitrosyl chloride or sodium nitrite in the presence of an acid catalyst.
Oxidation of Amines: Primary amines can be oxidized to nitroso compounds using oxidizing agents like hydrogen peroxide or peracids.
Reduction of Nitro Compounds: Nitro compounds can be reduced to nitroso compounds using reducing agents like zinc dust and acetic acid.
Chemical Reactions Analysis
1-Nitrosopropan-2-one undergoes various chemical reactions:
Oxidation: It can be further oxidized to form nitro compounds.
Reduction: It can be reduced back to amines.
Substitution: The nitroso group can be substituted by other nucleophiles under suitable conditions.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form various adducts.
Common reagents used in these reactions include hydrogen peroxide, zinc dust, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitrosopropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Nitrosopropan-2-one involves its reactivity with nucleophiles and electrophiles. The nitroso group can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
1-Nitrosopropan-2-one can be compared with other nitroso compounds such as:
1-Nitropropane: Similar in structure but contains a nitro group instead of a nitroso group.
2-Nitropropane: An isomer of 1-Nitropropane with the nitro group attached to the second carbon.
Nitrosobenzene: An aromatic nitroso compound with different reactivity and applications.
Properties
CAS No. |
44396-45-4 |
|---|---|
Molecular Formula |
C3H5NO2 |
Molecular Weight |
87.08 g/mol |
IUPAC Name |
1-nitrosopropan-2-one |
InChI |
InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2H2,1H3 |
InChI Key |
XIOSHRWCAJCXKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















